

The Structural Architecture of Pivalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pivaloin

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An exploration of the three-dimensional arrangement of pivalic acid, a cornerstone molecule in organic synthesis and drug development. This guide provides a detailed overview of its molecular geometry, supported by experimental data from gas-phase electron diffraction studies. It further outlines the methodologies employed in determining these structural parameters.

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated fatty acid with the chemical formula $C_5H_{10}O_2$.^{[1][2][3]} Its structure is characterized by a carboxylic acid group attached to a tert-butyl group. This bulky tert-butyl moiety imparts significant steric hindrance, which influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of polymers, agrochemicals, and pharmaceuticals.^{[4][5]}

Molecular Structure and Geometry

The spatial arrangement of atoms in pivalic acid has been determined with high precision through gas-phase electron diffraction (GED). This technique provides insights into the molecule's structure in the gaseous state, free from intermolecular interactions present in the solid phase. The key structural parameters, including bond lengths and angles, are summarized in the table below.

Table 1: Experimental Structural Parameters of Pivalic Acid from Gas-Phase Electron Diffraction

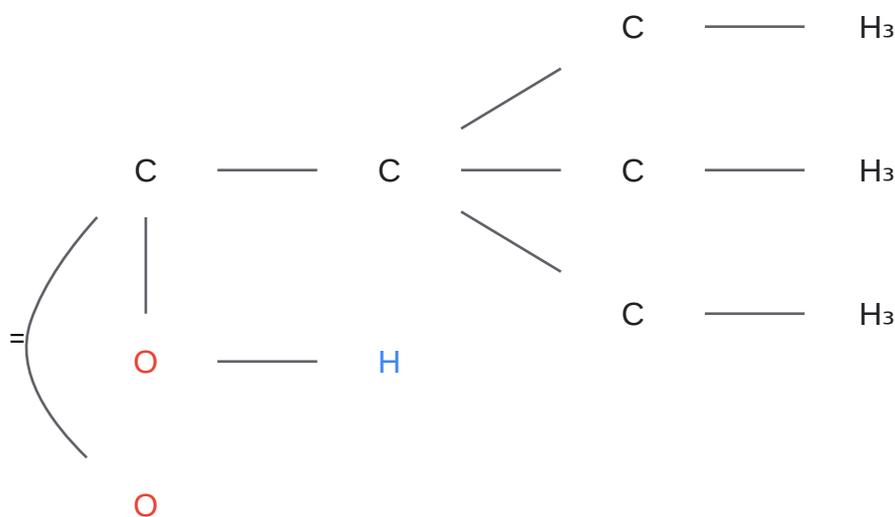
Parameter	Bond/Angle	Value
Bond Lengths (Å)		
C=O	1.214 (3)	
C-O	1.365 (3)	
C-C	1.533 (2)	
(C-C) _{mean}	1.533 (2)	
C-H	1.115 (2)	
Bond Angles (°)		
∠O=C-O	125.0 (5)	
∠C-C=O	124.2 (4)	
∠C-C-O	110.8 (4)	
∠C-C-C	109.5 (assumed)	
∠C-C-H	111.0 (assumed)	

Data sourced from a gas-phase electron diffraction study by W. Kauppinen, K. Corin, and V. L. S. Freitas, published in the Journal of Molecular Structure, 2021.

The data reveals a planar carboxylic acid group with a C=O double bond length of 1.214 Å and a C-O single bond length of 1.365 Å. The C-C bond connecting the carboxyl group to the tert-butyl group has a length of 1.533 Å. The bond angles around the central carbon of the tert-butyl group are assumed to be tetrahedral (109.5°).

Visualization of Pivalic Acid Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of pivalic acid, highlighting the connectivity of its constituent atoms.



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2D structure of pivalic acid.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of pivalic acid in the gas phase is achieved through a sophisticated experimental technique known as gas-phase electron diffraction. The following provides a detailed overview of the typical methodology employed in such a study.

Sample Preparation and Introduction

A high-purity sample of pivalic acid is vaporized in a heated nozzle system. The temperature of the nozzle is carefully controlled to ensure a stable and sufficient vapor pressure for the experiment. For the study of pivalic acid, a nozzle temperature of approximately 353 K (80 °C) is maintained. The vapor is then introduced into a high-vacuum diffraction chamber as a continuous, effusive jet.

Electron Beam Generation and Interaction

A high-energy beam of electrons is generated from an electron gun, accelerated to a specific voltage (typically 40-60 keV), and focused to a narrow beam. This electron beam is directed to

intersect the gas jet perpendicularly. As the electrons pass through the pivalic acid vapor, they are scattered by the electrostatic potential of the molecules.

Data Acquisition

The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector, typically a photographic plate or a modern imaging plate detector. The intensity of the scattered electrons is recorded as a function of the scattering angle. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector. This device has a specific angular shape that compensates for the rapid fall-off in scattering intensity.

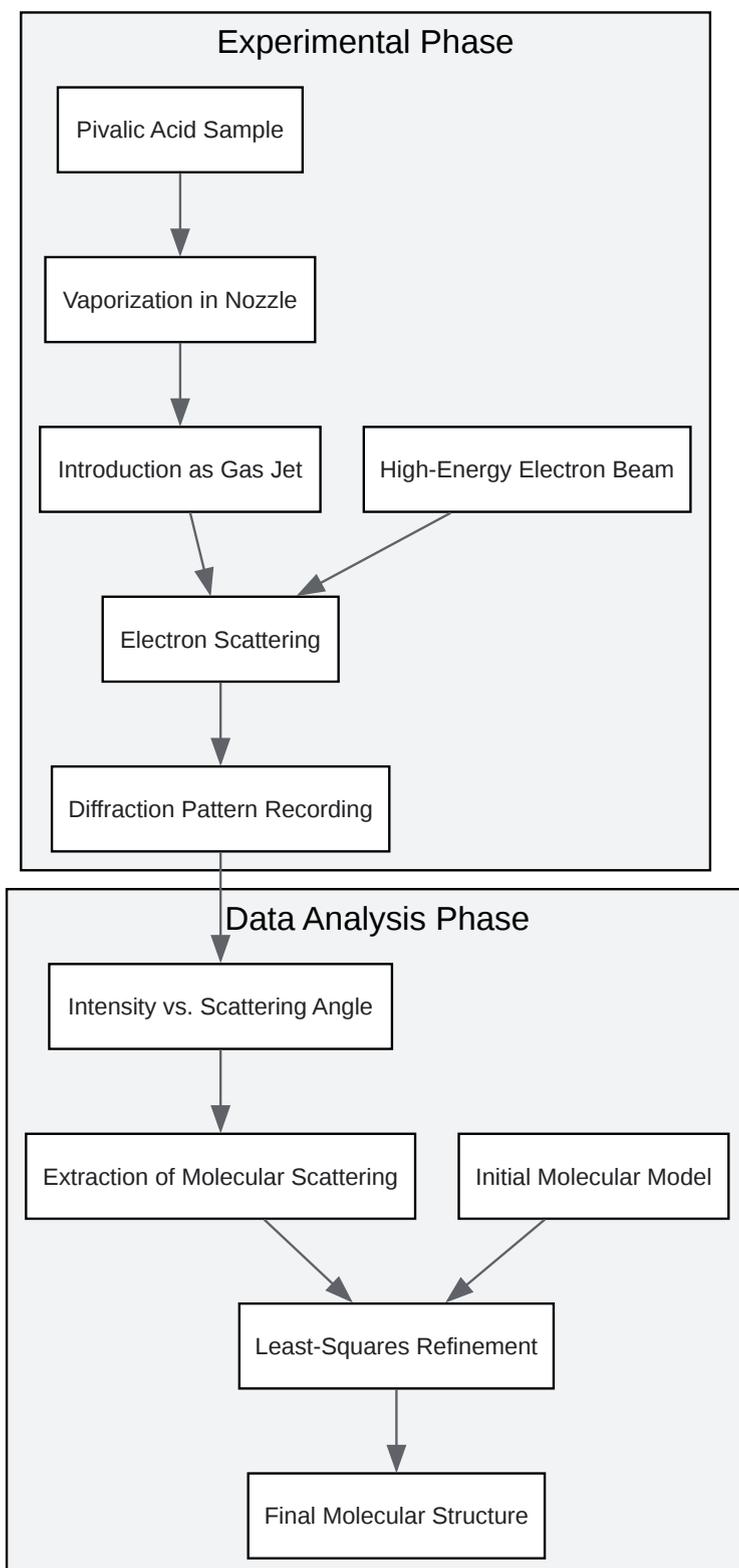
Data Analysis and Structure Refinement

The recorded diffraction pattern is digitized and converted into a one-dimensional intensity curve as a function of the scattering variable 's' ($s = 4\pi/\lambda * \sin(\theta/2)$, where λ is the electron wavelength and θ is the scattering angle). The experimental molecular scattering intensity is then extracted by subtracting the atomic scattering background.

A theoretical molecular scattering curve is calculated based on an initial assumed molecular model of pivalic acid. This model includes parameters for all bond lengths, bond angles, and torsional angles. The theoretical curve is then fitted to the experimental data using a least-squares refinement process. This iterative process adjusts the structural parameters of the model until the best possible agreement between the calculated and experimental scattering curves is achieved. The final refined parameters represent the experimentally determined molecular structure of pivalic acid.

Logical Workflow for Structural Determination

The logical flow of determining the structure of pivalic acid via gas-phase electron diffraction can be visualized as follows:



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